REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CN(C)CCN(C)C.[CH3:21][Si:22]([CH3:32])([CH3:31])[O:23][C:24]([CH3:30])=[CH:25][C:26]([O:28][CH3:29])=[O:27].[CH3:33][Si:34](Cl)([CH3:36])[CH3:35]>C1COCC1>[CH3:29][O:28][C:26]([O:27][Si:34]([CH3:36])([CH3:35])[CH3:33])=[CH:25][C:24]([O:23][Si:22]([CH3:31])([CH3:21])[CH3:32])=[CH2:30]
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=CC(=O)OC)C)(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at -75° for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
solids filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo, B.P.=75°-76° C. at 0.3 mm Hg
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |